molecular formula C27H14N4O5 B3460176 5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3460176
M. Wt: 474.4 g/mol
InChI Key: BGJFGQAUGWTZTN-UHFFFAOYSA-N
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Description

5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features multiple pyridine and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and isoindole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or isoindole rings.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially on the pyridine rings, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, such compounds could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carbonyl]-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-[1,3-Dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carbonyl]-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern and the potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

5-(1,3-dioxo-2-pyridin-4-ylisoindole-5-carbonyl)-2-pyridin-4-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H14N4O5/c32-23(15-1-3-19-21(13-15)26(35)30(24(19)33)17-5-9-28-10-6-17)16-2-4-20-22(14-16)27(36)31(25(20)34)18-7-11-29-12-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJFGQAUGWTZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
5-[1,3-DIOXO-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]-2-(PYRIDIN-4-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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